Cimifugin 4'-O-beta-D-glucopyranoside
CAS No.: 1632110-81-6
Cat. No.: VC0150016
Molecular Formula: C22H28O11
Molecular Weight: 468.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1632110-81-6 |
|---|---|
| Molecular Formula | C22H28O11 |
| Molecular Weight | 468.455 |
| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
| Standard InChI | InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
| Standard InChI Key | XATAXBHNGRMKLI-OOBAEQHESA-N |
| SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
Cimifugin 4'-O-beta-D-glucopyranoside is a complex organic compound characterized by its chromone core structure linked to a glucose moiety. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1632110-81-6 |
| Molecular Formula | C₂₂H₂₈O₁₁ |
| Molecular Weight | 468.455 g/mol |
| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one |
The compound has several synonyms in scientific literature, including "Cimifugin 4'-O-|A-D-glucopyranoside" and "Cimifugin4'-O-beta-D-glucopyranoside" . These variations in nomenclature reflect the complex nature of chemical naming conventions for glycosylated compounds, though they all refer to the identical molecular entity.
Structural Characteristics
Cimifugin 4'-O-beta-D-glucopyranoside possesses a distinctive heterotricyclic structure derived from its parent compound, cimifugin. The molecular architecture consists of a chromone skeleton (dihydrofuro[3,2-g]chromen-5-one) with several functional groups:
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A methoxy group at position 4
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A hydroxymethyl group at position 7
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A 2-hydroxypropan-2-yl substituent at position 2
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A beta-D-glucopyranose moiety attached via an O-glycosidic bond at the 4' position
This glycosidic linkage represents the primary structural difference between cimifugin 4'-O-beta-D-glucopyranoside and its aglycone (non-sugar containing) counterpart, cimifugin. The beta-configuration of the glucopyranose unit indicates the specific stereochemistry of the glycosidic bond, which may influence its biological activity and pharmacokinetic properties.
Physical and Chemical Properties
Structural Identifiers
For precise chemical identification, Cimifugin 4'-O-beta-D-glucopyranoside can be represented by the following structural identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21+/m1/s1 |
| SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
| InChIKey | XATAXBHNGRMKLI-OOBAEQHESA-N |
These identifiers provide researchers with standardized ways to reference the compound in chemical databases and computational studies .
Solubility and Stability
Limited information is available on the specific solubility profile of Cimifugin 4'-O-beta-D-glucopyranoside, but commercially available research-grade material is typically dissolved in DMSO at concentrations up to 10 mM for experimental use . The presence of multiple hydroxyl groups in both the aglycone portion and the glucose moiety suggests that this compound likely exhibits some water solubility, particularly when compared to the less polar parent compound, cimifugin.
Natural Sources and Biological Origin
Botanical Sources
While specific information about the natural sources of Cimifugin 4'-O-beta-D-glucopyranoside is limited in the provided search results, it is structurally related to cimifugin, which has been reported in several plant species:
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Angelica japonica (Japanese angelica)
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Actaea dahurica (formerly known as Cimicifuga dahurica)
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Potentially other members of the Apiaceae (Umbelliferae) family
Based on the structural relationship, it is reasonable to hypothesize that Cimifugin 4'-O-beta-D-glucopyranoside may occur naturally in these same plant species, possibly as a glycosylated storage or transport form of cimifugin.
Pharmacological Properties and Mechanisms
Relationship to Cimifugin
Understanding the pharmacological properties of Cimifugin 4'-O-beta-D-glucopyranoside requires consideration of its relationship to cimifugin. The parent compound, cimifugin, has demonstrated several biological activities in experimental studies:
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Anti-inflammatory effects: Cimifugin has been shown to inhibit inflammatory responses in RAW264.7 cells, a macrophage cell line used as a model for rheumatoid arthritis. Specifically, it reduces cell migration and chemotaxis, and inhibits the release of inflammatory factors induced by lipopolysaccharide (LPS) .
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Molecular targets: Research has identified sepiapterin reductase (SPR) as a potential molecular target for cimifugin in its anti-inflammatory actions, particularly in the context of type 2 airway inflammation .
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Signaling pathway effects: Cimifugin appears to suppress MAPKs and NF-κB signaling pathways, which are critical regulators of inflammatory processes .
As a glycosylated derivative of cimifugin, Cimifugin 4'-O-beta-D-glucopyranoside may share some of these properties, though the addition of the glucose moiety could alter its pharmacokinetics, bioavailability, and specific activity profile. Glycosylation often affects a compound's water solubility, stability, and ability to cross biological membranes.
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